molecular formula C23H17NO4 B3661942 benzyl 2-(3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate

benzyl 2-(3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No.: B3661942
M. Wt: 371.4 g/mol
InChI Key: VZUVHRVWVVCFND-UHFFFAOYSA-N
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Description

The compound “benzyl 2-(3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate” is a complex organic molecule. It contains a benzyl group, which is a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to a CH2 group . It also contains a 3-methylphenyl group, which is another phenyl group with a methyl group (CH3) attached . The “1,3-dioxo-5-isoindolinecarboxylate” part suggests the presence of an isoindoline ring (a fused cyclic structure containing a benzene ring and a five-membered ring) with two carbonyl (C=O) groups and a carboxylate group (COO-) attached .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzyl and 3-methylphenyl groups are both aromatic, meaning they have a cyclic, planar structure with delocalized π electrons . The isoindoline ring is also likely to be aromatic .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with multiple aromatic rings are relatively nonpolar and have high boiling points due to π-stacking interactions .

Mechanism of Action

The mechanism of action of a compound generally refers to how it interacts with biological systems, which is not applicable here unless the compound is a drug or active molecule in a biological system .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. It could also involve modifying the structure to see how this affects its properties .

Properties

IUPAC Name

benzyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4/c1-15-6-5-9-18(12-15)24-21(25)19-11-10-17(13-20(19)22(24)26)23(27)28-14-16-7-3-2-4-8-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUVHRVWVVCFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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